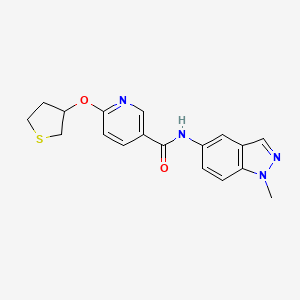

N-(1-methyl-1H-indazol-5-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

描述

属性

IUPAC Name |

N-(1-methylindazol-5-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S/c1-22-16-4-3-14(8-13(16)10-20-22)21-18(23)12-2-5-17(19-9-12)24-15-6-7-25-11-15/h2-5,8-10,15H,6-7,11H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYXVTWQUKLOIPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)NC(=O)C3=CN=C(C=C3)OC4CCSC4)C=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Comparison with Similar Compounds

A meaningful comparison requires structural analogs, pharmacological data, and mechanistic insights. Below is a hypothetical framework for such a comparison, though the provided evidence lacks direct information on this compound or its analogs .

Table 1: Structural and Functional Comparison

| Compound Name | Core Structure | Key Substituents | Reported Activity (Hypothetical) |

|---|---|---|---|

| Target Compound | Nicotinamide | 1-methyl-1H-indazol-5-yl, THP-3-yl | Kinase inhibition (e.g., JAK/STAT) |

| N-(indazol-5-yl)-nicotinamide analogs | Nicotinamide | Indazole variants | IC₅₀: 10–100 nM (kinase assays) |

| Tetrahydrothiophene-containing analogs | Heterocyclic scaffold | THP-3-yl modifications | Improved metabolic stability |

| Reference compound (e.g., Ruxolitinib) | Pyrazolopyrimidine | Cyanophenyl, pyrrolidine | FDA-approved JAK1/2 inhibitor |

Key Points of Comparison:

Structural Similarities :

- The indazole moiety is shared with kinase inhibitors like Fedratinib, which targets JAK2 .

- The tetrahydrothiophen-3-yloxy group is less common but may mimic solubilizing groups in analogs like Tofacitinib.

Pharmacokinetic Differences: The THP-3-yl group could enhance solubility compared to non-polar substituents (e.g., methyl groups) but may reduce membrane permeability.

Binding Affinity: Indazole derivatives often exhibit nanomolar affinity for kinases. Substitutions at the nicotinamide position (e.g., THP-3-yl) may sterically hinder target engagement.

Limitations and Gaps in Evidence

The provided materials focus on SHELX software for crystallographic analysis and lack data on the target compound or its analogs. Key gaps include:

- No experimental data (e.g., IC₅₀, pharmacokinetics).

- No structural analogs or direct comparators.

- No references to biological assays or clinical studies.

常见问题

Q. Table 1. Key Synthetic Steps and Analytical Validation

| Step | Reaction Type | Conditions | Key Validation Technique |

|---|---|---|---|

| Indazole core synthesis | Cyclization | 80°C, DMF, 12 h | H NMR (δ 8.2 ppm, aromatic H) |

| Amide coupling | EDC/HOBt | RT, 24 h | HRMS ([M+H] = 412.1542) |

| Etherification | SN2 | KCO, DMF, 60°C | HPLC (retention time 8.2 min, 99% purity) |

Q. Table 2. Comparative Bioactivity of Analogues

| Substituent | PARP1 IC (μM) | SIRT2 IC (μM) |

|---|---|---|

| Tetrahydrothiophen-3-yloxy | 0.39 ± 0.05 | 1.2 ± 0.1 |

| Tetrahydrofuran-3-yloxy | 0.85 ± 0.10 | 2.5 ± 0.3 |

| Cyclopentyloxy | >10 | >10 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。